Cynarin
Overview
Description
Cynarin is a hydroxycinnamic acid derivative primarily extracted from the leaves of the artichoke plant (Cynara scolymus L.). It is known for its various biological activities, including antioxidant, antibacterial, choleretic, and hepatoprotective functions . This compound is a yellowish-colored crystalline substance with a weak acid reaction and is slightly stable in alkaline solutions .
Mechanism of Action
Cynarine, also known as Cynarin, is a hydroxycinnamic acid derivative and a biologically active chemical constituent of artichoke (Cynara cardunculus) . It has been studied for its potential therapeutic effects in various health conditions, particularly non-alcoholic fatty liver disease (NAFLD) .
Target of Action
Cynarine has been found to act on multiple targets related to NAFLD. The primary targets include CASP3 , TP53 , MMP9 , ELANE , and NOTCH1 . These targets play crucial roles in various biological processes, including apoptosis, cell cycle regulation, matrix remodeling, neutrophil degranulation, and cell differentiation .
Mode of Action
Cynarine interacts with its targets to bring about therapeutic effects. Molecular docking studies have confirmed that Cynarine has good binding activity with these therapeutic targets . This interaction leads to changes in the activity of these targets, which can result in therapeutic effects.
Biochemical Pathways
The PI3K-Akt signaling pathway, cell cycle, and MAPK signaling pathway are the main pathways affected by Cynarine . These pathways are involved in cell survival, growth, and proliferation. By influencing these pathways, Cynarine can potentially prevent and treat NAFLD .
Pharmacokinetics
It’s known that cynarine has good binding activity with its therapeutic targets , suggesting it may have suitable bioavailability.
Result of Action
Cynarine has been found to reduce the fat deposition ability of NAFLD model cells . It effectively reduces the levels of ALT and AST released by liver cells due to excessive lipid accumulation . Additionally, Cynarine inhibits the expression of AKT1 and MAPK1 , which are key proteins in the PI3K-Akt and MAPK signaling pathways, respectively.
Biochemical Analysis
Biochemical Properties
Cynarine interacts with various enzymes, proteins, and other biomolecules. It has been found to act on 48 targets of Nonalcoholic Fatty Liver Disease (NAFLD), with the roles of CASP3, TP53, MMP9, ELANE, NOTCH1 being more important . The nature of these interactions involves immune and inflammation-related targets playing a pivotal role .
Cellular Effects
Cynarine has significant effects on various types of cells and cellular processes. It has been shown to reduce the fat deposition ability of NAFLD model cells, effectively reducing the levels of ALT and AST released by liver cells due to excessive lipid accumulation . It also influences cell function by inhibiting the expression of AKT1 and MAPK1 .
Molecular Mechanism
Cynarine exerts its effects at the molecular level through various mechanisms. The PI3K-Akt signaling pathway, cell cycle, and MAPK signaling pathway may be the main pathways for Cynarine to prevent and treat NAFLD . Molecular docking studies have confirmed that Cynarine has good binding activity with therapeutic targets .
Metabolic Pathways
Cynarine is involved in several metabolic pathways. The KEGG analysis found that the PI3K-Akt signaling pathway, cell cycle, and MAPK signaling pathway may be the main pathways for Cynarine to prevent and treat NAFLD .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cynarin can be synthesized through the esterification of caffeic acid and quinic acid. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound involves the extraction from artichoke leaves. The process includes grinding the leaves, reflux extraction with an aqueous solution, clarification with a precipitator, adsorption using alkalescent anion resin, elution with acetic acid solution, and further purification using macroporous resin . The eluent is then concentrated and crystallized to obtain this compound.
Chemical Reactions Analysis
Types of Reactions
Cynarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Strong nucleophiles like sodium methoxide are employed.
Major Products
Oxidation: Quinones
Reduction: Dihydrothis compound
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Cynarin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other hydroxycinnamic acid derivatives.
Biology: Studied for its antioxidant and antibacterial properties.
Medicine: Investigated for its hepatoprotective effects and potential in treating liver diseases.
Industry: Used in the food industry as a natural antioxidant and preservative.
Comparison with Similar Compounds
Cynarin is often compared with other hydroxycinnamic acid derivatives such as chlorogenic acid and caffeic acid. While all these compounds exhibit antioxidant properties, this compound is unique in its strong hepatoprotective and choleretic effects . Similar compounds include:
Chlorogenic Acid: Found in coffee and known for its antioxidant properties.
Caffeic Acid: Common in many plants and has anti-inflammatory effects.
Silymarin: Extracted from milk thistle and known for its liver-protective properties.
This compound stands out due to its potent combination of antioxidant, hepatoprotective, and choleretic activities, making it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
(1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDUMTOHNYZQPO-RVXRWRFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309674 | |
Record name | 1,5-Di-O-caffeoylquinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212891-05-9, 30964-13-7 | |
Record name | 1,5-Di-O-caffeoylquinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212891-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cynarine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cynarine [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212891059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Di-O-caffeoylquinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYNARINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D81U9JAV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,5-Dicaffeoylquinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030093 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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